molecular formula C9H11IO B1446271 4-Ethoxy-1-iodo-2-methylbenzene CAS No. 108178-36-5

4-Ethoxy-1-iodo-2-methylbenzene

Cat. No. B1446271
M. Wt: 262.09 g/mol
InChI Key: RHZKNLVALVYDTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives like 4-Ethoxy-1-iodo-2-methylbenzene typically involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular formula of 4-Ethoxy-1-iodo-2-methylbenzene is C₉H₁₁IO . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzene derivatives like 4-Ethoxy-1-iodo-2-methylbenzene can undergo various reactions. These include electrophilic aromatic substitution , nucleophilic substitution , and addition reactions . The specific reactions and their mechanisms depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

4-Ethoxy-1-iodo-2-methylbenzene has a molecular weight of 218.03 . Its physical properties such as melting point, boiling point, and density can be found in various databases .

Scientific Research Applications

Environmental Impact and Degradation

  • Parabens in Aquatic Environments: A study on parabens, which are chemically related to benzenes, highlights their widespread use in consumer products and their persistence in aquatic environments. This research suggests that compounds like 4-Ethoxy-1-iodo-2-methylbenzene, if used similarly, could have environmental persistence and impacts worth studying (Haman et al., 2015).

Synthesis and Chemical Properties

  • Synthesis Methods: A practical synthesis method for a related compound, 2-Fluoro-4-bromobiphenyl, was developed to address the high costs and toxicity issues associated with previous methods. This research demonstrates the ongoing need for more efficient and safer synthesis techniques, which could be relevant for synthesizing compounds like 4-Ethoxy-1-iodo-2-methylbenzene (Qiu et al., 2009).

Safety And Hazards

4-Ethoxy-1-iodo-2-methylbenzene may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

4-ethoxy-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZKNLVALVYDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-1-iodo-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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